Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC4972714
InChI: InChI=1S/C16H19NO4S/c1-9(2)21-16(18)14-11(8-22-15(14)17)10-5-6-12(19-3)13(7-10)20-4/h5-9H,17H2,1-4H3
SMILES: CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N
Molecular Formula: C16H19NO4S
Molecular Weight: 321.4 g/mol

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

CAS No.:

Cat. No.: VC4972714

Molecular Formula: C16H19NO4S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate -

Specification

Molecular Formula C16H19NO4S
Molecular Weight 321.4 g/mol
IUPAC Name propan-2-yl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C16H19NO4S/c1-9(2)21-16(18)14-11(8-22-15(14)17)10-5-6-12(19-3)13(7-10)20-4/h5-9H,17H2,1-4H3
Standard InChI Key WEHPOCNINSGWET-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N
Canonical SMILES CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate belongs to the thiophene class of heterocyclic compounds. The molecule features a central thiophene ring substituted at the 2-position with an amino group, at the 3-position with an isopropyl ester, and at the 4-position with a 3,4-dimethoxyphenyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Synthesis and Manufacturing

The synthesis of isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate follows multi-step organic protocols similar to those used for related thiophene carboxylates. A generalized approach involves:

  • Thiophene Ring Formation: Condensation of 3,4-dimethoxybenzaldehyde with a thioamide or thiourea derivative under acidic conditions to construct the thiophene core.

  • Amination: Introduction of the amino group at the 2-position via nucleophilic substitution or reduction of a nitro precursor.

  • Esterification: Reaction of the carboxylic acid intermediate with isopropyl alcohol using a coupling agent such as DCC (dicyclohexylcarbodiimide).

Industrial-scale production prioritizes yield optimization and cost efficiency, often employing continuous flow reactors to enhance reaction control and scalability. Purification typically involves column chromatography or recrystallization to achieve the ≥95% purity specified for research-grade material .

Industrial and Agricultural Applications

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate serves as a versatile intermediate in specialty chemical synthesis:

  • Agrochemical Development: Methoxy-substituted thiophenes are precursors to herbicides and insecticides, where the dimethoxy group enhances photostability and soil persistence .

  • Material Science: The compound’s planar structure and electron-rich thiophene ring make it a candidate for organic semiconductors or photovoltaic materials.

Comparative Analysis with Structural Analogues

Table 2: Comparison of Thiophene Carboxylate Derivatives

CompoundSubstituentMolecular Weight (g/mol)Key Applications
Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)3,4-dimethoxyphenyl321.4Agrochemicals, Pharma
Isopropyl 2-amino-4-(3,4-dichlorophenyl)3,4-dichlorophenyl330.2Anti-inflammatory agents
Isopropyl 2-amino-4-(2-chlorophenyl)2-chlorophenyl295.8Cancer research

The dimethoxy variant’s electron-donating groups enhance solubility and metabolic stability compared to chlorinated analogs, making it preferable for drug design . Conversely, chlorinated derivatives exhibit stronger electrophilic character, useful in reactive intermediates.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with inflammatory and oncogenic targets.

  • Derivatization: Explore modifications to the methoxy groups to optimize bioavailability and potency.

  • Ecotoxicology: Assess environmental impact in agrochemical applications.

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